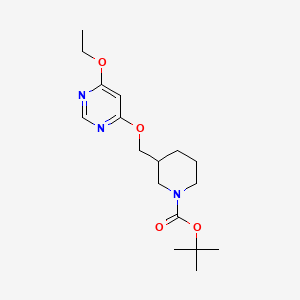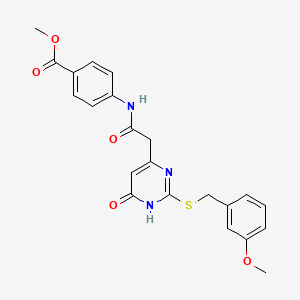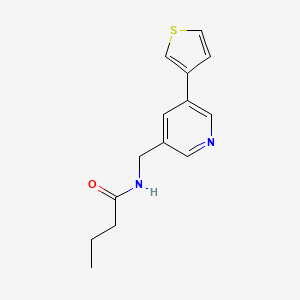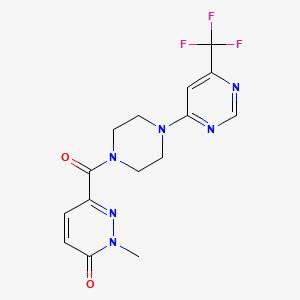![molecular formula C15H21N3 B2903221 1-Phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-amine CAS No. 147084-69-3](/img/structure/B2903221.png)
1-Phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-amine, also known as PTU, is a small molecule inhibitor that has been used in scientific research for several years. PTU is a heterocyclic compound that contains a triazatricyclo[4.3.1.1~3,8~]undecane ring system and a phenyl group. This compound has been shown to have several interesting properties, including the ability to inhibit the activity of certain enzymes and receptors.
Mécanisme D'action
The mechanism of action of 1-Phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-amine is not fully understood, but it is thought to involve the inhibition of enzyme activity through the formation of a covalent bond between this compound and the enzyme. This covalent bond is thought to disrupt the active site of the enzyme, thereby inhibiting its activity.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. For example, this compound has been shown to inhibit the production of melanin in melanocytes, which has led to its use as a skin whitening agent. This compound has also been shown to inhibit the synthesis of norepinephrine from dopamine, which has led to its use as a tool to study the role of norepinephrine in various physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-Phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-amine in lab experiments is its ability to selectively inhibit the activity of certain enzymes and receptors. This property allows researchers to study the specific role of these enzymes and receptors in various physiological processes. However, one limitation of using this compound is its potential to interact with other proteins or enzymes in the cell, which could lead to unintended effects.
Orientations Futures
There are several future directions for research involving 1-Phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-amine. One area of interest is the development of new this compound derivatives that have improved selectivity and potency. Another area of interest is the use of this compound as a tool to study the role of norepinephrine in various physiological processes, such as learning and memory. Additionally, this compound may have potential therapeutic applications in the treatment of certain diseases, such as Parkinson's disease, where the inhibition of dopamine beta-hydroxylase may be beneficial.
Méthodes De Synthèse
The synthesis of 1-Phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-amine can be accomplished using several methods. One common method involves the reaction of 1,4-diazabicyclo[2.2.2]octane (DABCO) with phenylacetyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with a diazonium salt to form this compound. Another method involves the reaction of 1,4-diaminobutane with phenylacetyl chloride in the presence of a base, followed by cyclization with sodium nitrite.
Applications De Recherche Scientifique
1-Phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-amine has been used extensively in scientific research to study the activity of various enzymes and receptors. For example, this compound has been shown to inhibit the activity of tyrosinase, an enzyme that is involved in the production of melanin. This property has led to the use of this compound as a skin whitening agent in cosmetics. This compound has also been shown to inhibit the activity of dopamine beta-hydroxylase, an enzyme that is involved in the synthesis of norepinephrine from dopamine. This property has led to the use of this compound as a tool to study the role of norepinephrine in various physiological processes.
Propriétés
IUPAC Name |
1-phenyl-3,6-diazatricyclo[4.3.1.13,8]undecan-9-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3/c16-14-12-8-17-6-7-18(9-12)11-15(14,10-17)13-4-2-1-3-5-13/h1-5,12,14H,6-11,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABIXKBMKJXACGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CC3CN1CC(C2)(C3N)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>36.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24806757 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~4~-(3,4-dimethylphenyl)-N~6~-(4-methylbenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2903138.png)

![5-ethyl-2-phenyl-7-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2903141.png)



![2-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-3-(3-chlorophenyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2903147.png)
![Methyl 2-[(chloroacetyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B2903148.png)
![N-benzyl-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2903149.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2903152.png)

![1-[(2-methylphenyl)methyl]-2-(thiophen-2-yl)-1H-1,3-benzodiazole](/img/structure/B2903156.png)
![[4-(4-Phenylphenyl)-1,3-thiazol-2-yl]methanamine](/img/structure/B2903158.png)
![N-(3-chlorophenyl)-2-(4-isopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2903159.png)